3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot synthesis, where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes react in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, high yields, and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process. For instance, the use of dicationic molten salts as catalysts has been explored for synthesizing similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like NaOH or KOH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with biological targets through hydrogen bonding and dipole interactions. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes. For instance, it has been shown to act as a kinase inhibitor, affecting cell cycle progression and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Known for its medicinal properties, including acting as RORγt inverse agonists and JAK inhibitors.
3-Amino-1,2,4-triazole: Widely used in agriculture and pharmaceuticals.
1,2,4-Triazolo[4,3-a]pyrimidine: Exhibits significant pharmacological activities.
Uniqueness
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H5N5 |
---|---|
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-5-2-1-3-12-6(5)10-11-7(12)9/h1-3H,(H2,9,11) |
InChI-Schlüssel |
HQDWJHJUDDBDDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NN=C2N)C(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.